BzATP triethylammonium salt

Description

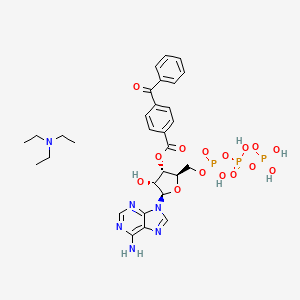

Structure

3D Structure of Parent

Properties

IUPAC Name |

[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-[[hydroxy-[hydroxy(phosphonooxy)phosphoryl]oxyphosphoryl]oxymethyl]oxolan-3-yl] 4-benzoylbenzoate;N,N-diethylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24N5O15P3.C6H15N/c25-21-17-22(27-11-26-21)29(12-28-17)23-19(31)20(16(41-23)10-40-46(36,37)44-47(38,39)43-45(33,34)35)42-24(32)15-8-6-14(7-9-15)18(30)13-4-2-1-3-5-13;1-4-7(5-2)6-3/h1-9,11-12,16,19-20,23,31H,10H2,(H,36,37)(H,38,39)(H2,25,26,27)(H2,33,34,35);4-6H2,1-3H3/t16-,19-,20-,23-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVOVBTNCGADRTH-WBLDMZOZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CC.C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C(=O)OC3C(OC(C3O)N4C=NC5=C(N=CN=C54)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN(CC)CC.C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C(=O)O[C@@H]3[C@H](O[C@H]([C@@H]3O)N4C=NC5=C(N=CN=C54)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H39N6O15P3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60745566 | |

| Record name | 3'-O-(4-Benzoylbenzoyl)adenosine 5'-(tetrahydrogen triphosphate)--N,N-diethylethanamine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60745566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

816.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112898-15-4 | |

| Record name | 3'-O-(4-Benzoylbenzoyl)adenosine 5'-(tetrahydrogen triphosphate)--N,N-diethylethanamine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60745566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Agonist's Agenda: A Technical Guide to the Mechanism of Action of BzATP Triethylammonium Salt

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide elucidates the mechanism of action of 2'(3')-O-(4-Benzoylbenzoyl)adenosine-5'-triphosphate (BzATP) triethylammonium (B8662869) salt, a potent agonist of the P2X7 purinergic receptor. This document provides a comprehensive overview of its molecular interactions, downstream signaling cascades, and the cellular consequences of its activity, supported by quantitative data, detailed experimental protocols, and visual diagrams of key pathways and workflows.

Core Mechanism: Potent Agonism at the P2X7 Receptor

BzATP is a synthetic analog of adenosine (B11128) 5'-triphosphate (ATP) that acts as a powerful agonist at P2X receptors, with a particularly high potency for the P2X7 receptor subtype.[1][2][3] The P2X7 receptor is a ligand-gated ion channel primarily expressed on immune cells, such as macrophages and microglia, as well as other cell types, and plays a crucial role in inflammation, immune responses, and neuropathic pain.[4][5]

Activation of the P2X7 receptor by BzATP is significantly more potent compared to the endogenous agonist, ATP, a key characteristic that makes it a valuable tool in experimental settings.[4] This heightened potency is reflected in its lower half-maximal effective concentration (EC50) values across different species.[1][4] However, it is important to note that BzATP is not entirely selective for the P2X7 receptor and can also activate other P2X subtypes, and to some extent, P2Y receptors.[1]

Quantitative Data: Potency of BzATP

The following table summarizes the EC50 values for BzATP in activating P2X7 receptors from different species, as determined by various experimental assays.

| Agonist | Species | Assay Type | EC50 (µM) |

| BzATP | Human | Calcium Influx | 7[1][4] |

| Rat | Calcium Influx | 3.6[1][4] | |

| Mouse | Calcium Influx | 285[1][4] | |

| ATP | Human | Calcium Influx | ~100-1000[4] |

| Rat | Electrophysiology | 123 ± 4[4] | |

| Mouse | Electrophysiology | 936 ± 21[4] |

Signaling Cascades Initiated by BzATP

The binding of BzATP to the P2X7 receptor initiates a cascade of downstream signaling events, leading to profound cellular changes.

Ion Channel Activation and Pore Formation

Initial activation of the P2X7 receptor by BzATP leads to the rapid opening of a non-selective cation channel, resulting in the influx of Na+ and Ca2+ and the efflux of K+.[4] This ion flux causes membrane depolarization. With sustained or repeated stimulation, a hallmark of P2X7 receptor activation occurs: the formation of a large, non-selective membrane pore.[4] This pore allows the passage of molecules up to 900 Da in size, a phenomenon that can be experimentally observed through the uptake of fluorescent dyes like YO-PRO-1 or Ethidium Bromide.[4]

Figure 1: Initial events of BzATP-mediated P2X7 receptor activation.

NLRP3 Inflammasome Activation and Cytokine Release

A major consequence of P2X7 receptor activation by BzATP is the assembly and activation of the NLRP3 inflammasome.[1][2] The efflux of intracellular potassium (K+) triggered by channel opening is a critical signal for this process. The NLRP3 inflammasome is a multi-protein complex consisting of the sensor protein NLRP3, the adaptor protein ASC, and pro-caspase-1.[1] Upon activation, pro-caspase-1 is cleaved into its active form, caspase-1. Active caspase-1 then cleaves the pro-inflammatory cytokines pro-interleukin-1β (pro-IL-1β) and pro-interleukin-18 (pro-IL-18) into their mature, secretable forms.[6]

Figure 2: BzATP-induced NLRP3 inflammasome activation and IL-1β release.

Modulation of MAPK and AKT Signaling Pathways

Emerging evidence suggests that P2X7 receptor activation by BzATP can also modulate other intracellular signaling pathways, including the Mitogen-Activated Protein Kinase (MAPK) and Protein Kinase B (AKT) pathways.[7] The specific effects on these pathways can be cell-type dependent, leading to various cellular responses such as proliferation, survival, and apoptosis. For instance, in some contexts, BzATP has been shown to influence the phosphorylation status of ERK (a member of the MAPK family) and AKT.[7]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the mechanism of action of BzATP.

Calcium Influx Assay

This assay measures the increase in intracellular calcium concentration following P2X7 receptor activation.

Materials:

-

Cells expressing P2X7 receptors

-

96-well black, clear-bottom plates

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM)

-

Pluronic F-127

-

Physiological salt solution (e.g., Hanks' Balanced Salt Solution, HBSS) buffered with HEPES

-

BzATP stock solution

-

Fluorescence plate reader with an injection system

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate and culture to the desired confluency.

-

Dye Loading: Prepare a loading buffer containing 2-5 µM of the calcium-sensitive dye and 0.02% Pluronic F-127 in the physiological salt solution.

-

Remove the culture medium and wash the cells gently with the salt solution.

-

Add the dye loading buffer to each well and incubate for 30-60 minutes at 37°C in the dark.

-

Washing: Gently wash the cells twice with the salt solution to remove excess dye.

-

Agonist Addition: Prepare serial dilutions of BzATP.

-

Place the plate in a fluorescence plate reader.

-

Use the plate reader's injection system to add the BzATP solutions to the wells while simultaneously initiating fluorescence measurement.

-

Measurement: Record the change in fluorescence intensity over time. The peak fluorescence intensity is proportional to the increase in intracellular calcium.

-

Data Analysis: Plot the peak fluorescence intensity against the BzATP concentration to generate a dose-response curve and calculate the EC50 value.[8]

Figure 3: Workflow for a Calcium Influx Assay.

Pore Formation Assay (Dye Uptake)

This assay assesses the formation of the large membrane pore by measuring the uptake of a membrane-impermeant fluorescent dye.

Materials:

-

Cells expressing P2X7 receptors

-

96-well plates

-

Membrane-impermeant fluorescent dye (e.g., YO-PRO-1, Ethidium Bromide)

-

Assay buffer

-

BzATP stock solution

-

Fluorescence plate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate and allow them to adhere.

-

Assay Buffer Preparation: Prepare an assay buffer containing the fluorescent dye (e.g., 1-5 µM YO-PRO-1).

-

Agonist Treatment: Add varying concentrations of BzATP to the wells.

-

Incubation: Incubate the plate for a defined period (e.g., 15-60 minutes) at 37°C. The incubation time is critical as pore formation is a slower process than the initial ion flux.[8]

-

Fluorescence Reading: Measure the fluorescence of the intracellular dye using a fluorescence plate reader. The dye's fluorescence increases significantly upon binding to nucleic acids inside the cell.[8]

-

Data Analysis: Generate a dose-response curve by plotting fluorescence intensity against the agonist concentration to determine the EC50 for pore formation.[8]

IL-1β Release Assay (ELISA)

This protocol quantifies the release of the pro-inflammatory cytokine IL-1β following P2X7 receptor activation.

Materials:

-

Immune cells (e.g., primary macrophages, THP-1 monocytes)

-

Lipopolysaccharide (LPS) for priming

-

BzATP stock solution

-

Cell culture medium

-

Commercially available ELISA kit for IL-1β

Procedure:

-

Cell Priming: Prime the immune cells with LPS (e.g., 1 µg/mL) for 2-4 hours to induce the expression of pro-IL-1β.[6]

-

Stimulation: Wash the primed cells to remove the LPS.

-

Stimulate the cells with various concentrations of BzATP for a specific time period (e.g., 30-60 minutes).[6]

-

Supernatant Collection: Centrifuge the cell plates and carefully collect the supernatant.

-

ELISA: Quantify the concentration of mature IL-1β in the supernatant using an ELISA kit according to the manufacturer's instructions.

-

Data Analysis: Compare the amount of IL-1β released in the different treatment groups to determine the dose-dependent effect of BzATP.

Figure 4: Workflow for an IL-1β Release Assay.

Whole-Cell Patch-Clamp Electrophysiology

This technique provides a direct measure of the ion channel activity of the P2X7 receptor.

Materials:

-

Cells expressing P2X7 receptors on coverslips

-

Patch-clamp amplifier and data acquisition system

-

Glass micropipettes

-

Intracellular and extracellular solutions

-

Perfusion system for agonist application

Procedure:

-

Cell Preparation: Prepare cells on coverslips suitable for microscopy.

-

Recording Setup: Use a patch-clamp amplifier and data acquisition system.

-

Pipette and Solutions: Fill glass micropipettes with an appropriate intracellular solution and use an extracellular solution that supports P2X7 receptor activity.

-

Gigaohm Seal and Whole-Cell Access: Form a high-resistance (gigaohm) seal between the micropipette and the cell membrane. Subsequently, rupture the membrane patch to gain electrical access to the cell interior.

-

Agonist Application: Apply different concentrations of BzATP to the cell using a perfusion system.

-

Data Acquisition and Analysis: Record the transmembrane currents at a fixed holding potential (voltage-clamp mode). Plot the peak current amplitude against the agonist concentration to determine the EC50 and maximal current response.[4]

Conclusion

BzATP triethylammonium salt is a powerful pharmacological tool for investigating the function of the P2X7 receptor. Its high potency allows for robust activation of the receptor, leading to a cascade of well-defined downstream events, including ion flux, pore formation, and inflammasome activation. The detailed experimental protocols provided in this guide offer a foundation for researchers to quantitatively assess the effects of BzATP and other modulators of P2X7 receptor function, thereby advancing our understanding of its role in health and disease and facilitating the development of novel therapeutics.

References

- 1. P2X7 receptor and NLRP3 inflammasome activation in head and neck cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. P2X7 receptor and the NLRP3 inflammasome: Partners in crime - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The P2X7 receptor directly interacts with the NLRP3 inflammasome scaffold protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | The P2X7 Receptor Primes IL-1β and the NLRP3 Inflammasome in Astrocytes Exposed to Mechanical Strain [frontiersin.org]

- 5. Protocol for Evaluating In Vivo the Activation of the P2RX7 Immunomodulator - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

The Role of BzATP Triethylammonium Salt in P2X7 Receptor Activation: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The P2X7 receptor, a ligand-gated ion channel activated by extracellular adenosine (B11128) 5'-triphosphate (ATP), is a key player in a multitude of physiological and pathological processes, including inflammation, immune responses, neuropathic pain, and cancer. Its activation requires relatively high concentrations of ATP, typically found at sites of cellular stress or injury. 2'(3')-O-(4-Benzoylbenzoyl)adenosine-5'-triphosphate (BzATP), a synthetic analog of ATP, has emerged as a potent and widely used agonist for studying the P2X7 receptor. This technical guide provides a comprehensive overview of the role of BzATP triethylammonium (B8662869) salt in P2X7 receptor activation, focusing on its pharmacological properties, downstream signaling pathways, and detailed experimental protocols for its use in research settings.

Pharmacological Profile of BzATP Triethylammonium Salt

BzATP is a highly potent agonist of the P2X7 receptor, exhibiting significantly greater potency than the endogenous ligand, ATP.[1][2] However, it is important to note that BzATP is not entirely selective for the P2X7 receptor and can activate other P2X receptor subtypes, albeit with varying potencies.[2][3] The triethylammonium salt formulation is commonly used due to its solubility and stability.

Potency and Selectivity

The potency of BzATP, typically expressed as the half-maximal effective concentration (EC50) or its negative logarithm (pEC50), varies across different species and P2X receptor subtypes. This variability is a critical consideration for experimental design and data interpretation.

Table 1: Potency of BzATP Triethylammonium Salt on P2X7 Receptors Across Different Species

| Species | Assay Type | EC50 (µM) | Reference(s) |

| Human | Calcium Influx | 7 | |

| Human | --- | 0.7 | [2] |

| Rat | Calcium Influx | 3.6 | [3][4] |

| Mouse | Calcium Influx | 285 | [3][4] |

Table 2: Potency of BzATP Triethylammonium Salt Across Human P2X Receptor Subtypes

| Receptor Subtype | pEC50 | Reference(s) |

| P2X1 | 8.74 | [3] |

| P2X2 | 5.26 | [3] |

| P2X3 | 7.10 | [3] |

| P2X2/3 | 7.50 | [3] |

| P2X4 | 6.19 | [3] |

| P2X7 | 5.33 | [3] |

The Role of the Triethylammonium Salt

Commercial preparations of BzATP are often supplied as a triethylammonium salt. It is crucial to be aware that the triethylammonium (TEA) cation itself can have biological effects, most notably causing intracellular alkalinization. This can potentially confound experimental results, especially in assays sensitive to pH changes. Therefore, it is highly recommended to include a control group treated with triethylammonium chloride to distinguish between P2X7 receptor-mediated effects and non-specific effects of the counter-ion.

Downstream Signaling Pathways of P2X7 Receptor Activation by BzATP

Activation of the P2X7 receptor by BzATP initiates a cascade of downstream signaling events, primarily driven by the influx of cations (Na⁺ and Ca²⁺) and efflux of K⁺. These ionic fluxes trigger a diverse range of cellular responses.

Cation Flux and Pore Formation

Upon BzATP binding, the P2X7 receptor rapidly opens a non-selective cation channel.[1] Prolonged or repeated stimulation leads to the formation of a larger, non-selective pore capable of passing molecules up to 900 Da in size.[1] This pore formation is a hallmark of P2X7 receptor activation and is a key mechanism for subsequent cellular events.

Figure 1: BzATP-induced P2X7 receptor channel opening and subsequent pore formation.

NLRP3 Inflammasome Activation

One of the most well-characterized downstream effects of P2X7 receptor activation by BzATP is the assembly and activation of the NLRP3 inflammasome.[5][6] This multi-protein complex is a critical component of the innate immune system and leads to the maturation and release of pro-inflammatory cytokines, IL-1β and IL-18. The primary trigger for NLRP3 activation in this context is the K⁺ efflux mediated by the P2X7 receptor.[7]

Figure 2: P2X7 receptor-mediated NLRP3 inflammasome activation pathway.

ERK1/2 Signaling Pathway

Activation of the P2X7 receptor by BzATP has also been shown to induce the phosphorylation and activation of the Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2).[8] This signaling cascade is involved in a variety of cellular processes, including cell proliferation, differentiation, and survival. The exact upstream mechanisms linking P2X7 to ERK1/2 activation are complex and can be cell-type dependent, but often involve calcium influx and the activation of other protein kinases.

Figure 3: Simplified schematic of the P2X7 receptor-mediated ERK1/2 signaling pathway.

Detailed Experimental Protocols

The following section provides detailed methodologies for key experiments used to study P2X7 receptor activation by BzATP.

Calcium Influx Assay

This assay measures the increase in intracellular calcium concentration following P2X7 receptor activation.

-

Cell Preparation:

-

Seed cells expressing the P2X7 receptor (e.g., HEK293 cells stably expressing P2X7, or primary immune cells like macrophages) in a 96-well black, clear-bottom plate.

-

Culture cells to an appropriate confluency (typically 80-90%).

-

-

Dye Loading:

-

Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM) according to the manufacturer's instructions. A common concentration for Fluo-4 AM is 1-5 µM.

-

Remove the culture medium and wash the cells once with a physiological salt solution (e.g., Hanks' Balanced Salt Solution - HBSS).

-

Add the dye-loading buffer to each well and incubate for 30-60 minutes at 37°C in the dark.

-

-

Assay Procedure:

-

After incubation, gently wash the cells twice with HBSS to remove extracellular dye.

-

Add fresh HBSS to each well.

-

Prepare serial dilutions of BzATP triethylammonium salt in HBSS.

-

Use a fluorescence plate reader equipped with an automated injection system to add the BzATP solutions to the wells.

-

Measure the fluorescence intensity kinetically, with readings taken every 1-5 seconds for a period of 1-5 minutes. Excitation and emission wavelengths will depend on the dye used (e.g., for Fluo-4: Ex/Em ~494/516 nm).

-

-

Data Analysis:

-

Determine the peak fluorescence intensity for each BzATP concentration.

-

Plot the peak fluorescence intensity against the log of the BzATP concentration to generate a dose-response curve.

-

Calculate the EC50 value from the dose-response curve using appropriate software (e.g., GraphPad Prism).

-

Figure 4: Experimental workflow for the calcium influx assay.

Pore Formation Assay (YO-PRO-1 Uptake)

This assay measures the uptake of a membrane-impermeant fluorescent dye, YO-PRO-1, which enters the cell through the large pore formed by P2X7 receptor activation.

-

Cell Preparation:

-

Seed cells in a 96-well black, clear-bottom plate and culture to the desired confluency.

-

-

Assay Procedure:

-

Prepare an assay buffer (e.g., HBSS) containing YO-PRO-1 iodide at a final concentration of 1-5 µM.

-

Prepare serial dilutions of BzATP triethylammonium salt in the YO-PRO-1 containing assay buffer.

-

Remove the culture medium from the cells and add the BzATP/YO-PRO-1 solutions to the respective wells.

-

Incubate the plate for 15-60 minutes at 37°C. The optimal incubation time should be determined empirically for the specific cell type.

-

Measure the fluorescence intensity using a fluorescence plate reader (Ex/Em ~491/509 nm).

-

-

Data Analysis:

-

Subtract the background fluorescence (wells with no cells) from all readings.

-

Plot the fluorescence intensity against the log of the BzATP concentration to generate a dose-response curve.

-

Calculate the EC50 for pore formation.

-

NLRP3 Inflammasome Activation Assay

This protocol outlines the steps to measure IL-1β release as a readout for NLRP3 inflammasome activation.

-

Cell Priming (Signal 1):

-

Seed macrophages (e.g., bone marrow-derived macrophages - BMDMs, or THP-1 cells differentiated into macrophages) in a 24-well plate.

-

Prime the cells with lipopolysaccharide (LPS) at a concentration of 100-1000 ng/mL for 3-4 hours. This step upregulates the expression of pro-IL-1β and NLRP3.

-

-

P2X7 Receptor Activation (Signal 2):

-

After priming, replace the medium with fresh, serum-free medium.

-

Stimulate the cells with BzATP triethylammonium salt at a final concentration of 100-500 µM for 30-60 minutes.

-

-

Sample Collection:

-

Collect the cell culture supernatants.

-

Centrifuge the supernatants to remove any cellular debris.

-

-

IL-1β Measurement (ELISA):

-

Caspase-1 Activation (Western Blot):

Figure 5: Experimental workflow for the NLRP3 inflammasome activation assay.

Whole-Cell Patch-Clamp Electrophysiology

This technique provides a direct measure of the ion channel activity of the P2X7 receptor.

-

Cell Preparation:

-

Plate cells expressing P2X7 receptors on glass coverslips suitable for microscopy and allow them to adhere.

-

-

Solutions:

-

External Solution (in mM): 147 NaCl, 2 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 13 Glucose; pH adjusted to 7.4 with NaOH.

-

Internal (Pipette) Solution (in mM): 147 NaCl, 10 HEPES, 10 BAPTA; pH adjusted to 7.2 with NaOH.

-

-

Recording:

-

Use a patch-clamp amplifier and data acquisition system.

-

Pull glass micropipettes to a resistance of 3-5 MΩ when filled with the internal solution.

-

Establish a whole-cell recording configuration.

-

Hold the cell at a negative membrane potential (e.g., -60 mV).

-

Apply different concentrations of BzATP triethylammonium salt to the cell using a rapid perfusion system.

-

Record the resulting inward currents.

-

-

Data Analysis:

-

Measure the peak current amplitude for each BzATP concentration.

-

Plot the peak current against the log of the BzATP concentration to generate a dose-response curve and calculate the EC50.

-

Conclusion

BzATP triethylammonium salt is an invaluable tool for investigating the function of the P2X7 receptor. Its high potency allows for robust activation of the receptor, facilitating the study of its downstream signaling pathways and physiological roles. However, researchers must be mindful of its lack of absolute selectivity and the potential confounding effects of the triethylammonium counter-ion. By employing the detailed protocols and considering the pharmacological properties outlined in this guide, scientists can effectively utilize BzATP to advance our understanding of P2X7 receptor biology and its implications in health and disease, ultimately aiding in the development of novel therapeutic strategies.

References

- 1. Mammalian P2X7 receptor pharmacology: comparison of recombinant mouse, rat and human P2X7 receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. caymanchem.com [caymanchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. physoc.org [physoc.org]

- 5. P2X7 receptor and the NLRP3 inflammasome: Partners in crime - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. "Mechanism Of P2x7r Mediated Nlrp3 Inflammasome Activation " by Aliza Fatema [digitalcommons.wayne.edu]

- 7. researchgate.net [researchgate.net]

- 8. e-century.us [e-century.us]

- 9. tools.thermofisher.com [tools.thermofisher.com]

- 10. cdn.stemcell.com [cdn.stemcell.com]

- 11. Evaluation of Caspase Activation to Assess Innate Immune Cell Death - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Determination of Caspase Activation by Western Blot | Springer Nature Experiments [experiments.springernature.com]

- 13. researchgate.net [researchgate.net]

BzATP as a Photoaffinity Label for ATPases: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3'-O-(4-benzoyl)benzoyl adenosine (B11128) 5'-triphosphate (BzATP) is a versatile molecular tool that has carved a significant niche in the study of ATP-binding proteins. Initially synthesized as a photoaffinity label for ATPases, its utility has expanded, revealing it to be a potent agonist for various P2 purinergic receptors, most notably the P2X7 receptor. This dual functionality makes BzATP an invaluable probe for identifying and characterizing ATP-binding sites, as well as for elucidating the physiological roles of P2 receptors in cellular signaling.

This technical guide provides a comprehensive overview of the application of BzATP as a photoaffinity label for ATPases. It delves into the underlying mechanism of photoaffinity labeling, presents collated quantitative data for various ATPases, and offers detailed experimental protocols. Furthermore, this guide visualizes key signaling pathways and experimental workflows to facilitate a deeper understanding of the practical application of BzATP in research and drug development.

Mechanism of Action: Photoaffinity Labeling with BzATP

Photoaffinity labeling is a powerful technique to identify and covalently link a ligand to its binding site within a target protein. BzATP is an analog of ATP where the 3'-hydroxyl group of the ribose moiety is esterified with a 4-benzoylbenzoic acid group. This benzophenone (B1666685) group is the key to its function as a photoaffinity label.

Upon binding to an ATP-binding site, the benzophenone moiety of BzATP can be activated by ultraviolet (UV) light, typically in the range of 254-360 nm. This photoactivation generates a highly reactive triplet benzhydril diradical. This diradical can then abstract a hydrogen atom from a nearby amino acid residue within the binding pocket, resulting in the formation of a stable, covalent carbon-carbon bond between BzATP and the ATPase. This irreversible linkage allows for the identification and characterization of the labeled protein and its specific binding domains.

Quantitative Data: BzATP Interaction with ATPases

The interaction of BzATP with various ATPases has been characterized by several key quantitative parameters, including binding affinity (Kd), maximal binding capacity (Bmax), and inhibition constants (Ki). The following tables summarize the available quantitative data for different ATPases.

| ATPase Type | Preparation | Parameter | Value | Reference |

| Ion Pump ATPases (General) | Membrane-bound | Kd | 0.8-1.2 µM | [1] |

| Bmax | 2-3 nmol/mg | [1] | ||

| Mitochondrial F1-ATPase | Beef Heart | Ki (competitive inhibitor vs. ATP) | 0.85 µM | [2] |

| Kd | 1.6 µM | [2] | ||

| Kprotect (ATP protection against photoinactivation) | 0.3 µM | [2] |

Table 1: Binding and Inhibition Constants of BzATP for Various ATPases.

It is important to note that while BzATP binds to ion pump ATPases such as (Na+ + K+)-ATPase, Ca-transport ATPase, and gastric (H+ + K+)-ATPase, and can covalently label them upon UV irradiation, some studies suggest that the resulting inactivation of enzymatic activity may occur from reactions at locations outside the high-affinity ATP binding site.[1][3] This is evidenced by the observation that excess ATP does not always prevent inactivation or labeling by BzATP.[1][3]

BzATP as an Agonist for P2X Receptors

In addition to its role as a photoaffinity label, BzATP is a well-established and potent agonist for P2X receptors, a family of ligand-gated ion channels. It often exhibits higher potency than ATP, particularly at the P2X7 receptor. This has made BzATP a crucial tool for studying the physiological and pathological roles of these receptors.

| Receptor | Species | Assay | EC50 (µM) | Reference |

| P2X7 | Human | Calcium Influx | 7 | [4][5] |

| Rat | Electrophysiology / Calcium Influx | 3.6 | [4][5][6] | |

| Mouse | Calcium Influx / Electrophysiology | 285 | [4][5][6] | |

| P2X1 | Rat | Electrophysiology | pEC50 = 8.7 | [4][5] |

Table 2: Agonist Potency (EC50) of BzATP at P2X Receptors.

Experimental Protocols

The following sections provide detailed methodologies for key experiments involving BzATP as a photoaffinity label.

Protocol 1: Photoaffinity Labeling of ATPases with BzATP

This protocol outlines the general steps for the covalent labeling of ATPases using BzATP.

Materials:

-

Isolated membranes or purified ATPase preparation

-

BzATP (consider using radiolabeled [³²P]BzATP for easier detection)

-

Labeling Buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing appropriate cofactors like MgCl₂)

-

Wash Buffer (same as labeling buffer)

-

UV lamp (e.g., Rayonet apparatus with 350-360 nm bulbs or a handheld UV lamp at 254 nm)[7][8]

-

Ice bucket

-

Quartz cuvettes or petri dishes (transparent to UV light)

-

SDS-PAGE reagents

-

Autoradiography film and cassette (if using radiolabeled BzATP) or Western blot equipment for antibody-based detection.

Procedure:

-

Incubation:

-

Resuspend the ATPase preparation in ice-cold labeling buffer to the desired protein concentration.

-

Add BzATP to the final desired concentration (typically in the low micromolar range, guided by Kd values).

-

For control experiments, prepare parallel samples:

-

No UV control: Incubate with BzATP but do not expose to UV light.

-

Competition control: Pre-incubate the ATPase preparation with an excess of ATP (e.g., 10-100 fold molar excess) before adding BzATP to demonstrate specific binding to the ATP site.

-

-

Incubate the samples on ice for a predetermined time (e.g., 5-15 minutes) to allow for binding equilibrium to be reached.

-

-

UV Irradiation:

-

Transfer the samples to a quartz cuvette or petri dish.

-

Place the sample on ice at a fixed distance from the UV lamp.

-

Irradiate the sample with UV light for a specified duration (e.g., 1-10 minutes). The optimal time and intensity should be determined empirically.[7]

-

Ensure proper safety precautions are taken when working with UV radiation (e.g., UV-protective goggles and shielding).[7]

-

-

Post-Irradiation Processing:

-

Quench the reaction by adding a scavenger molecule (e.g., dithiothreitol) if necessary, although this is often omitted.

-

Wash the labeled membranes or protein by centrifugation and resuspension in fresh, ice-cold wash buffer to remove unbound BzATP. Repeat this step multiple times.

-

-

Analysis of Labeled Proteins:

-

Resuspend the final washed pellet in SDS-PAGE sample buffer.

-

Separate the proteins by SDS-PAGE.

-

Detection:

-

If using [³²P]BzATP, dry the gel and expose it to autoradiography film.[9]

-

Alternatively, perform a Western blot and probe with an antibody against the ATPase of interest to confirm its labeling.

-

-

Protocol 2: Identification of Labeled Peptides by Mass Spectrometry

This protocol describes the steps to identify the specific peptide fragments of an ATPase that are covalently modified by BzATP.

Materials:

-

BzATP-labeled protein band excised from a Coomassie-stained SDS-PAGE gel

-

In-gel digestion reagents (e.g., trypsin)

-

Peptide extraction reagents (e.g., acetonitrile (B52724), formic acid)

-

Liquid chromatography-mass spectrometry (LC-MS/MS) system

Procedure:

-

In-Gel Digestion:

-

Excise the protein band of interest from the SDS-PAGE gel.

-

Destain the gel piece to remove Coomassie blue.

-

Reduce and alkylate the cysteine residues within the protein.

-

Digest the protein overnight with a protease such as trypsin.

-

-

Peptide Extraction:

-

Extract the resulting peptides from the gel piece using a series of washes with solutions of increasing acetonitrile concentration.

-

Pool the extracts and dry them in a vacuum centrifuge.

-

-

LC-MS/MS Analysis:

-

Resuspend the dried peptides in a suitable buffer for mass spectrometry analysis.

-

Inject the peptide mixture into an LC-MS/MS system. The peptides will be separated by liquid chromatography and then ionized and fragmented in the mass spectrometer.

-

-

Data Analysis:

-

Use database search algorithms (e.g., Mascot, Sequest) to identify the protein from the peptide fragmentation patterns.

-

Specifically look for peptide spectra that show a mass shift corresponding to the mass of the covalently attached BzATP remnant. This will pinpoint the modified peptide(s).

-

Visualizations: Diagrams of Pathways and Workflows

To further clarify the concepts discussed, the following diagrams have been generated using the DOT language.

A generalized workflow for using BzATP in photoaffinity labeling experiments.

The Post-Albers cycle of the Na+/K+-ATPase, a target for BzATP labeling.

Downstream signaling events following the activation of the P2X7 receptor by BzATP.

Conclusion and Future Directions

BzATP remains a cornerstone tool for the study of ATP-binding proteins. Its ability to act as both a photoaffinity label and a potent P2X receptor agonist provides a unique experimental advantage. For researchers focused on ATPases, BzATP offers a direct method for identifying and characterizing these crucial enzymes, although care must be taken in interpreting functional data due to potential off-target labeling. For those in drug development, understanding the interaction of BzATP with P2X7 receptors is critical for designing novel therapeutics targeting inflammation, pain, and other P2X7-mediated pathologies.

Future advancements in mass spectrometry sensitivity and the development of new photoactivatable analogs of ATP with different cross-linking chemistries will undoubtedly refine our ability to map ligand-protein interactions with greater precision. The foundational knowledge gained from studies using BzATP will continue to be instrumental in these future endeavors, solidifying its legacy as a powerful probe in biochemical and pharmacological research.

References

- 1. Inhibition of ion pump ATPase activity by 3'-O-(4-benzoyl)benzoyl-ATP (BzATP): assessment of BzATP as an active site-directed probe - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Evidence for catalytic cooperativity during ATP hydrolysis by beef heart F1-ATPase. Kinetics and binding studies with the photoaffinity label BzATP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. BzATP triethylammonium salt | P2X Receptor Agonists: R&D Systems [rndsystems.com]

- 5. BzATP triethylammonium salt | Photoactivatable Cross-linking Probes | Bio-Techne [bio-techne.com]

- 6. caymanchem.com [caymanchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Photoaffinity labeling coupled to MS to identify peptide biological partners: Secondary reactions, for better or for worse? - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Chemical and physical properties of BzATP triethylammonium salt

An In-depth Technical Guide to BzATP Triethylammonium (B8662869) Salt

This guide provides a comprehensive overview of the chemical and physical properties, biological activity, and key experimental protocols related to 2'(3')-O-(4-Benzoylbenzoyl)adenosine 5'-triphosphate triethylammonium salt (BzATP), a potent agonist of the P2X7 receptor. It is intended for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

BzATP triethylammonium salt is a photoaffinity label and a powerful tool for studying purinergic signaling. Its fundamental properties are summarized below. Note that variations in molecular formula and weight may be reported by different suppliers, primarily due to differences in the number of associated triethylammonium counter-ions.

Table 1: Chemical and Physical Properties of BzATP Triethylammonium Salt

| Property | Value | References |

| Synonyms | 2'(3')-O-(4-Benzoylbenzoyl)adenosine 5'-triphosphate triethylammonium salt, BzATP | [1] |

| CAS Number | 112898-15-4 | [1] |

| Molecular Formula | C₂₄H₂₄N₅O₁₅P₃ • x(C₆H₁₅N) (x is typically 1 or 3) | [1][2] |

| Molecular Weight | 816.6 g/mol (for x=1); 1018.96 g/mol (for x=3) | [1][2] |

| Appearance | White to off-white solid | [1] |

| Purity | Typically ≥95% (HPLC) | [3][4] |

| Storage | Store at -20°C | [1][2][3] |

| Stability | Stable for at least 4 years when stored properly | [2] |

Table 2: Solubility of BzATP Triethylammonium Salt

| Solvent | Solubility | References |

| Water | Soluble (often supplied pre-dissolved at 5mM) | [3][4] |

| DMSO | ~14 mg/mL | [2] |

| PBS (pH 7.2) | ~10 mg/mL | [2] |

Biological Activity

BzATP is a well-characterized agonist of P2X purinergic receptors, with a particular potency for the P2X7 receptor subtype. This activity is central to its use in research, particularly in the fields of inflammation, neuroscience, and immunology.[5]

Table 3: Biological Activity of BzATP at P2X7 Receptors

| Parameter | Species | Value | References |

| EC₅₀ | Human | 7 µM | [6] |

| Rat | 3.6 µM | [6] | |

| Mouse | 285 µM | [6] | |

| Potency vs. ATP | 5-30 fold greater potency at P2X7 | [2] |

BzATP is not entirely selective for the P2X7 receptor and can activate other P2X subtypes, although with less pronounced superiority over ATP.[2] It also exhibits partial agonist activity at P2Y₁ receptors and can be utilized as a photoaffinity probe for studying ATPases.[6][7]

Signaling Pathways

Activation of the P2X7 receptor by BzATP initiates a cascade of intracellular events, primarily characterized by the influx of cations and the activation of inflammatory pathways.

P2X7 Receptor-Mediated Cation Influx

Upon binding of BzATP, the P2X7 receptor, a ligand-gated ion channel, undergoes a conformational change, opening a channel permeable to small cations such as Ca²⁺ and Na⁺, and leading to an efflux of K⁺.[3] This rapid influx of calcium is a key initiating event in P2X7-mediated signaling.

NLRP3 Inflammasome Activation

A major consequence of P2X7 receptor activation by BzATP in immune cells, such as macrophages, is the assembly and activation of the NLRP3 inflammasome.[4] This multi-protein complex is a key component of the innate immune system. The K⁺ efflux triggered by P2X7 activation is a critical signal for NLRP3 inflammasome assembly.

Experimental Protocols

The following are detailed methodologies for key experiments utilizing BzATP. These protocols are generalized and may require optimization for specific cell types and experimental conditions.

Calcium Flux Assay

This protocol describes the measurement of intracellular calcium mobilization following P2X7 receptor stimulation with BzATP using a fluorescent calcium indicator.

Materials:

-

Cells expressing P2X7 receptors (e.g., macrophages, microglia, or transfected cell lines)

-

Fluorescent calcium indicator dye (e.g., Fluo-4 AM, Fura-2 AM, or Indo-1 AM)

-

Pluronic F-127

-

Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

-

BzATP triethylammonium salt stock solution

-

Ionomycin (B1663694) (positive control)

-

EGTA (negative control)

-

Fluorescence plate reader or flow cytometer

Procedure:

-

Cell Preparation: Seed cells in a 96-well black-walled, clear-bottom plate at an appropriate density and allow them to adhere overnight.

-

Dye Loading:

-

Prepare a loading buffer containing the calcium indicator dye (e.g., 2-5 µM Fluo-4 AM) and Pluronic F-127 (0.02%) in HBSS.

-

Remove the culture medium from the cells and wash once with HBSS.

-

Add the loading buffer to each well and incubate for 30-60 minutes at 37°C in the dark.

-

-

Washing: Gently wash the cells twice with HBSS to remove excess dye.

-

Measurement:

-

Place the plate in a fluorescence plate reader pre-warmed to 37°C.

-

Set the instrument to record fluorescence at the appropriate excitation and emission wavelengths for the chosen dye (e.g., Ex/Em = 485/525 nm for Fluo-4).

-

Establish a stable baseline fluorescence reading for approximately 1-2 minutes.

-

Add BzATP to the wells to achieve the desired final concentration.

-

Continue to record the fluorescence signal for 5-10 minutes to capture the calcium influx.

-

-

Controls:

-

Positive Control: Add a calcium ionophore like ionomycin to a set of wells to determine the maximum fluorescence signal.

-

Negative Control: Add a calcium chelator like EGTA to another set of wells before adding BzATP to confirm that the signal is dependent on extracellular calcium.

-

IL-1β Release Assay

This protocol details the induction and measurement of IL-1β release from macrophages following priming and subsequent stimulation with BzATP.

Materials:

-

Macrophage cell line (e.g., THP-1) or primary macrophages

-

Cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

Phorbol 12-myristate 13-acetate (PMA) for THP-1 differentiation

-

Lipopolysaccharide (LPS) for priming

-

BzATP triethylammonium salt

-

Human IL-1β ELISA kit

Procedure:

-

Macrophage Differentiation (for THP-1 cells):

-

Priming (Signal 1):

-

Prime the macrophages by adding LPS to the culture medium at a final concentration of 1 µg/mL.

-

Incubate for 3-4 hours at 37°C.[3] This step upregulates the expression of pro-IL-1β.

-

-

BzATP Stimulation (Signal 2):

-

Remove the LPS-containing medium and wash the cells gently with warm PBS.

-

Add fresh, serum-free medium containing the desired concentration of BzATP.

-

Incubate for 30-60 minutes at 37°C.[3]

-

-

Supernatant Collection:

-

Carefully collect the cell culture supernatants.

-

Centrifuge the supernatants to pellet any detached cells and debris.

-

-

IL-1β Quantification:

-

Measure the concentration of IL-1β in the cleared supernatants using a commercial ELISA kit, following the manufacturer's instructions.

-

Photoaffinity Labeling

BzATP can be used as a photoaffinity probe to covalently label ATP-binding sites on proteins like P2X receptors and ATPases.

Materials:

-

Isolated membranes or purified protein containing the ATP-binding site of interest

-

[α-³²P]BzATP or a non-radioactive version for detection by antibodies

-

UV lamp (e.g., 254 nm or 365 nm, depending on the application)

-

Reaction buffer

-

SDS-PAGE reagents

-

Autoradiography film or phosphorimager screen (for radiolabeled BzATP)

-

Western blotting reagents (for non-radioactive BzATP)

Procedure:

-

Binding:

-

Incubate the protein sample with BzATP in a suitable reaction buffer in the dark to allow for non-covalent binding to the ATP-binding site.

-

To determine specificity, include control samples with an excess of ATP or ADP to compete for binding.

-

-

Photocrosslinking:

-

Expose the samples to UV light for a specific duration. The optimal wavelength and time will need to be determined empirically. This step induces the formation of a covalent bond between BzATP and the protein.

-

-

Analysis:

-

Quench the reaction and prepare the samples for SDS-PAGE.

-

Separate the proteins by SDS-PAGE.

-

If using [α-³²P]BzATP, dry the gel and expose it to autoradiography film or a phosphorimager screen to visualize the labeled protein(s).

-

If using non-radioactive BzATP, transfer the proteins to a membrane and perform a Western blot using an antibody that recognizes the benzophenone (B1666685) moiety or the protein of interest.

-

Concluding Remarks

BzATP triethylammonium salt is an invaluable tool for investigating purinergic signaling, particularly through the P2X7 receptor. Its potent agonistic activity and utility as a photoaffinity label allow for detailed studies of receptor function, downstream signaling pathways, and the molecular interactions of ATP-binding proteins. The experimental protocols provided herein offer a foundation for researchers to explore the diverse biological roles of P2X7 activation in various physiological and pathological contexts. As with any experimental system, optimization of these protocols for specific applications is crucial for obtaining robust and reproducible results.

References

- 1. P2X7 Interactions and Signaling – Making Head or Tail of It - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ijaai.tums.ac.ir [ijaai.tums.ac.ir]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. BzATP Activates Satellite Glial Cells and Increases the Excitability of Dorsal Root Ganglia Neurons In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 6. P2X7 Receptor Agonist 2′(3′)-O-(4-Benzoylbenzoyl)ATP Differently Modulates Cell Viability and Corticostriatal Synaptic Transmission in Experimental Models of Huntington’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. rndsystems.com [rndsystems.com]

The Agonist of Choice: A Technical Guide to BzATP Triethylammonium Salt in Purinergic Signaling Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Discovery, History, and Application of BzATP Triethylammonium (B8662869) Salt.

This whitepaper provides a comprehensive overview of 2'(3')-O-(4-Benzoylbenzoyl)adenosine 5'-triphosphate (BzATP) triethylammonium salt, a pivotal tool in the study of purinergic signaling. From its initial synthesis to its characterization as a potent P2X7 receptor agonist, this guide delves into the critical data, experimental applications, and underlying signaling pathways associated with this compound.

Discovery and History: From Photoaffinity Probe to Potent Agonist

BzATP was first synthesized and described in 1982 by Williams and Coleman as a photoaffinity probe for exploring adenine (B156593) nucleotide binding sites on mitochondrial F1-ATPase.[1][2][3][4] Its utility in covalently labeling ATP-binding proteins laid the groundwork for its later investigation in other biological systems. Subsequent research unveiled its potent activity as an agonist at P2X purinergic receptors, with a particularly high potency for the P2X7 receptor subtype.[1][2][3] This discovery transformed BzATP from a biochemical tool into a key pharmacological agent for studying the diverse roles of P2X7 in cellular physiology and pathophysiology. It is now widely recognized as a prototypic P2X7 receptor agonist, exhibiting 5 to 30-fold greater potency than the endogenous ligand, ATP.[1][2][3][5]

Quantitative Data: Potency and Efficacy

The potency of BzATP varies across different species and P2X receptor subtypes. The following tables summarize the key quantitative data for BzATP triethylammonium salt, providing a comparative overview of its activity.

Table 1: EC50 Values of BzATP for P2X7 Receptors in Different Species

| Species | Receptor | Assay Type | EC50 (µM) | Reference(s) |

| Human | P2X7 | Calcium Influx | 7 | [2] |

| Human | P2X7 | - | 0.7 | [3] |

| Rat | P2X7 | Electrophysiology | 3.6 | [1][2][3][6] |

| Mouse | P2X7 | Electrophysiology | 285 | [1][2][3][6] |

Note: EC50 values can vary depending on the cell type, expression system, and specific experimental conditions.[5]

Table 2: pEC50 Values of BzATP for Various P2X Receptor Subtypes

| Receptor Subtype | pEC50 | Reference(s) |

| P2X1 | 8.74 | [6][7][8] |

| P2X2 | 5.26 | [6][7][8] |

| P2X3 | 7.10 | [6][7][8] |

| P2X2/3 | 7.50 | [6][7][8] |

| P2X4 | 6.19 | [6][7][8] |

| P2X7 | 5.33 | [6][7][8] |

Key Signaling Pathways Activated by BzATP

BzATP binding to the P2X7 receptor initiates a cascade of intracellular events. The initial activation leads to the opening of a non-selective cation channel, resulting in Na⁺ and Ca²⁺ influx and K⁺ efflux.[5][9] Sustained activation triggers the formation of a larger, non-selective pore capable of passing molecules up to 900 Da.[5] This is a hallmark of P2X7 receptor activation.[5]

The downstream signaling pathways are multifaceted and cell-type dependent. In immune cells such as macrophages, P2X7 activation by BzATP is a potent trigger for the assembly of the NLRP3 inflammasome.[9] This leads to the activation of caspase-1, which in turn cleaves pro-inflammatory cytokines like pro-IL-1β and pro-IL-18 into their mature, secretable forms.[9] Furthermore, P2X7 activation can modulate other significant signaling pathways, including the AKT and ERK pathways, which are implicated in cell survival and proliferation.[10]

Experimental Protocols and Methodologies

The following sections detail standardized protocols for key experiments utilizing BzATP.

Synthesis of BzATP

The synthesis of BzATP can be achieved through two primary methods: classical chemical synthesis and a chemo-enzymatic approach.[4]

Classical Chemical Synthesis Workflow

-

Preparation of the Acylating Agent: 4-Benzoylbenzoic acid is converted to its more reactive acid chloride form by treatment with a reagent such as thionyl chloride.[4]

-

Acylation Reaction: The resulting 4-benzoylbenzoyl chloride is reacted with ATP in an anhydrous organic solvent, typically in the presence of a base to neutralize the HCl byproduct.[4]

-

Purification: The crude product is then purified using chromatography to isolate the BzATP.[4] This method can be challenging due to the presence of isomers and unreacted starting materials.[4]

Chemo-enzymatic Synthesis Workflow

-

Chemical Synthesis of BzAMP: Adenosine 5'-monophosphate (AMP) is chemically acylated with 4-benzoylbenzoyl chloride to produce 2'(3')-O-(4-benzoylbenzoyl)adenosine 5'-monophosphate (BzAMP).[4]

-

Enzymatic Phosphorylation: The BzAMP undergoes two sequential enzymatic phosphorylation steps using specific kinases and a phosphate donor to yield BzATP.[4]

BzATP-Induced Cytokine Release in Macrophages

This protocol outlines the induction of IL-1β release in THP-1 human monocytic cells differentiated into macrophages.[9]

-

Macrophage Differentiation:

-

Culture THP-1 monocytes in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.[9]

-

Seed cells in a 24-well plate at a density of 5 x 10⁵ cells/well.[9]

-

Induce differentiation by adding Phorbol 12-myristate 13-acetate (PMA) to a final concentration of 50-100 ng/mL and incubate for 48-72 hours.[9]

-

After incubation, wash the adherent macrophages with warm PBS and add fresh, PMA-free medium for 24 hours.[9]

-

-

Priming:

-

BzATP Stimulation:

-

Sample Collection and Analysis:

In Vivo Administration of BzATP

For in vivo studies, BzATP can be administered via intraperitoneal (i.p.) injection. A common dosage used in mice is 1 mg/kg administered daily.[12]

General Workflow for In Vivo BzATP Studies

Conclusion

BzATP triethylammonium salt remains an indispensable tool for researchers investigating the multifaceted roles of P2X7 receptors in health and disease. Its high potency and well-characterized signaling pathways make it a valuable pharmacological agent for in vitro and in vivo studies. This guide provides a foundational understanding of its history, quantitative properties, and experimental applications, serving as a critical resource for professionals in the fields of pharmacology, neuroscience, and immunology.

References

- 1. apexbt.com [apexbt.com]

- 2. BzATP triethylammonium salt | Photoactivatable Cross-linking Probes | Tocris Bioscience [tocris.com]

- 3. caymanchem.com [caymanchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. BzATP (triethylammonium salt) - MedChem Express [bioscience.co.uk]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. ijaai.tums.ac.ir [ijaai.tums.ac.ir]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to P2X7 Receptor Signaling Pathways Activated by BzATP

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

The P2X7 receptor (P2X7R), an ATP-gated ion channel, is a key player in cellular signaling, particularly in response to high concentrations of extracellular ATP, a molecule that signals cellular danger and stress. 2'(3')-O-(4-Benzoylbenzoyl)adenosine 5'-triphosphate (BzATP) is a potent synthetic agonist of the P2X7R, often exhibiting higher potency than ATP itself.[1][2] Activation of P2X7R by BzATP initiates a complex cascade of downstream signaling events, including ion flux, inflammasome activation, cytokine release, and ultimately, programmed cell death.[3][4] This receptor is highly expressed on immune cells like macrophages and microglia, making it a critical regulator of inflammatory processes and a target of significant interest in drug development for inflammatory diseases, neurodegenerative disorders, and cancer.[3][4] This technical guide provides an in-depth overview of the core signaling pathways triggered by BzATP, a summary of relevant quantitative data, and detailed protocols for key experimental procedures used to study P2X7R function.

Core P2X7R Activation Mechanism by BzATP

The binding of BzATP to the P2X7R initiates a rapid series of biophysical changes in the cell membrane. The canonical activation process involves two main phases: the opening of a small cation channel and the subsequent formation of a large, non-selective macropore.

-

Channel Activation: Upon BzATP binding, the P2X7R undergoes a conformational change, opening an intrinsic, non-selective cation channel. This allows for the rapid influx of extracellular Ca²⁺ and Na⁺ and a significant efflux of intracellular K⁺.[3][5] This initial ion flux is the primary trigger for many downstream signaling events.

-

Macropore Formation: Sustained or repeated stimulation with high concentrations of BzATP leads to the formation of a large, non-selective pore in the plasma membrane.[4] This macropore allows the passage of molecules up to 900 Da in size, including fluorescent dyes like YO-PRO-1 and ethidium (B1194527) bromide. While initially thought to be a dilation of the P2X7R channel itself, evidence suggests this pore also involves the recruitment of other proteins, such as pannexin-1.[6] The formation of this pore leads to a profound disruption of cellular homeostasis, ultimately contributing to cell death.[7]

Major Downstream Signaling Pathways

The initial ion fluxes triggered by BzATP activate several distinct intracellular signaling cascades that mediate the receptor's diverse biological effects.

NLRP3 Inflammasome Activation and IL-1β Release

One of the most well-characterized consequences of P2X7R activation is the assembly and activation of the NLR family pyrin domain containing 3 (NLRP3) inflammasome. This pathway is central to the innate immune response.

-

Trigger: The BzATP-induced K⁺ efflux is a critical trigger for NLRP3 activation.[5]

-

Assembly: Low intracellular K⁺ concentration causes the sensor protein NLRP3 to oligomerize and recruit the adaptor protein ASC (Apoptosis-associated speck-like protein containing a CARD).

-

Caspase-1 Activation: ASC, in turn, recruits pro-caspase-1, leading to its proximity-induced auto-cleavage and activation into the active p20 and p10 subunits.

-

Cytokine Maturation: Active caspase-1 then cleaves the inactive precursors of interleukin-1β (pro-IL-1β) and interleukin-18 (pro-IL-18) into their mature, biologically active forms, which are then secreted from the cell.[4]

Cell Death Pathways: Apoptosis and Necrosis

Prolonged and robust activation of P2X7R by BzATP is cytotoxic and can induce both apoptotic and necrotic cell death.

-

Apoptosis: At lower concentrations or with shorter stimulation times, BzATP can trigger a programmed cell death cascade. This involves the activation of executioner caspases, such as caspase-3, -8, and -9.[8] In specific cell types, like motor neurons, P2X7R activation can trigger apoptosis through a distinct pathway involving neuronal nitric oxide synthase (nNOS), peroxynitrite production, p38 MAPK activation, and autocrine FAS signaling.

-

Necrosis/Pyroptosis: At high concentrations, the extensive membrane disruption caused by macropore formation leads to a lytic form of cell death, often characterized as necrosis or pyroptosis, a pro-inflammatory form of programmed cell death dependent on caspase-1.

Phospholipase Activation and Membrane Blebbing

P2X7R activation also leads to profound changes in membrane dynamics, including the formation of membrane blebs. This process is linked to the activation of phospholipases and downstream cytoskeletal regulators.

-

Phospholipase Activation: BzATP stimulation can activate Phospholipase A2 (PLA2) and Phospholipase D (PLD).

-

Rho Signaling: These enzymatic activities are linked to the activation of small GTPases, particularly RhoA.

-

Cytoskeletal Reorganization: Activated RhoA and its effectors (like ROCK) lead to the reorganization of the actin cytoskeleton, resulting in the characteristic formation of membrane blebs.

Quantitative Data Summary

The following tables summarize key quantitative data from studies investigating BzATP-mediated P2X7R activation.

Table 1: Potency (EC₅₀) of BzATP in P2X7R Activation

| Assay Type | Cell Type / Species | BzATP EC₅₀ (µM) | Reference |

|---|---|---|---|

| Calcium Influx | Rat P2X7R (HEK293) | 3.6 | [9] |

| Calcium Influx | Mouse P2X7R (HEK293) | 285 | [9] |

| Calcium Influx | Human P2X7R | ~10-30 | [2] |

| Calcium Influx | Murine Osteoblasts | 26.4 | [10] |

| Cell Death | Rat Retinal Ganglion Cells | 35 |[11] |

Table 2: BzATP-Induced Cytokine Release

| Cell Type | Priming Agent | BzATP Concentration | Cytokine | Fold Increase / Conc. | Reference |

|---|---|---|---|---|---|

| Human Microglia | LPS (1 µg/mL) | 300 µM | IL-1β | 3.9-fold | [12] |

| Human Microglia | Aβ (1-42) (10 µM) | 300 µM | IL-1β | 3.5-fold | [12] |

| Human Microglia | LPS (1 µg/mL) | 300 µM | IL-1α | 1.6-fold | [12] |

| Mouse BMDMs | LPS | 300 µM | IL-1β | ~1000 pg/mL | [13] |

| THP-1 Macrophages | LPS (1 µg/mL) | 100 µM | IL-1β | ~1200 pg/mL |[14] |

Table 3: BzATP-Induced Pore Formation (YO-PRO-1 Uptake)

| Cell Type | BzATP Concentration | Observation | Reference |

|---|---|---|---|

| HCE (Corneal) | 150 µM | 1.38-fold increase | [15] |

| HaCaT (Cutaneous) | 500 µM | 1.65-fold increase | [15] |

| ARPE-19 (Retinal) | 500 µM | 1.65-fold increase | [15] |

| Cochlear Glia | 10 µM | Significant increase |[16] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize BzATP-induced P2X7R signaling.

Pore Formation Assay (YO-PRO-1 Uptake)

This assay measures the formation of the P2X7R-associated macropore by quantifying the uptake of the fluorescent dye YO-PRO-1, which is normally membrane-impermeant.

Methodology:

-

Cell Preparation: Seed cells (e.g., HEK293 expressing P2X7R, macrophages, or other cells of interest) in a 96-well black, clear-bottom plate and culture to desired confluency.

-

Dye Loading: Wash cells once with a physiological salt solution (e.g., HEPES-buffered saline). Add a solution containing 1-5 µM YO-PRO-1 iodide to each well.

-

Agonist Stimulation: Add BzATP to the wells to achieve the desired final concentration (e.g., 100-300 µM). Include negative control wells (no BzATP) and positive control wells for maximum permeabilization (e.g., with digitonin).

-

Incubation: Incubate the plate at 37°C for a defined period (e.g., 15-60 minutes). The kinetics of pore formation can be monitored in real-time if using a plate reader with an injection system.[17]

-

Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader (Excitation: ~491 nm, Emission: ~509 nm) or visualize and quantify using a fluorescence microscope.[15]

-

Data Analysis: Normalize the fluorescence of BzATP-treated wells to the negative control wells to determine the fold-increase in dye uptake.

Calcium Influx Assay (Fura-2 AM)

This ratiometric assay measures the rapid increase in intracellular calcium concentration ([Ca²⁺]i) following the opening of the P2X7R channel.

Methodology:

-

Cell Preparation: Plate cells in a 96-well black, clear-bottom plate or on coverslips suitable for microscopy.

-

Dye Loading: Incubate cells with Fura-2 AM (e.g., 2-5 µM) in a physiological buffer for 30-60 minutes at 37°C in the dark. The acetoxymethyl (AM) ester allows the dye to cross the cell membrane.[18][19]

-

De-esterification/Wash: Wash the cells gently two to three times with fresh buffer to remove extracellular Fura-2 AM and allow intracellular esterases to cleave the AM group, trapping the active Fura-2 dye inside the cells.

-

Measurement: Place the plate or coverslip into a fluorescence plate reader or a microscope equipped for ratiometric imaging. Measure the ratio of fluorescence emission (~510 nm) when excited at 340 nm (calcium-bound Fura-2) and 380 nm (calcium-free Fura-2).[20]

-

Agonist Addition: After establishing a stable baseline ratio, add BzATP via an injector system (for plate readers) or by perfusion (for microscopy).

-

Data Analysis: Record the 340/380 nm ratio over time. The increase in the ratio directly corresponds to the increase in intracellular calcium concentration. EC₅₀ values can be determined by generating a dose-response curve.[21]

Cytokine Release Assay (ELISA)

This protocol details the measurement of secreted IL-1β from macrophage supernatants following BzATP stimulation, a key indicator of inflammasome activation.

Methodology:

-

Cell Preparation: Differentiate monocytes (e.g., THP-1 cells or primary bone marrow-derived monocytes) into macrophages and plate them in a 24- or 48-well plate.[22]

-

Priming (Signal 1): To upregulate the expression of pro-IL-1β, prime the macrophages with a Toll-like receptor (TLR) agonist, such as LPS (1 µg/mL), for 3-4 hours.[22][23]

-

Stimulation (Signal 2): Remove the priming medium and replace it with fresh, serum-free medium. Add BzATP (e.g., 100-300 µM) and incubate for 30-60 minutes.[13]

-

Sample Collection: Carefully collect the cell culture supernatants. Centrifuge at ~400 x g for 10 minutes to pellet any detached cells or debris.

-

ELISA Procedure: Quantify the concentration of mature IL-1β in the cleared supernatants using a commercial sandwich ELISA kit.[24][25] Follow the manufacturer's protocol, which typically involves:

-

Adding supernatants and standards to an antibody-pre-coated plate.

-

Incubating with a biotinylated detection antibody.

-

Incubating with a streptavidin-HRP conjugate.

-

Adding a TMB substrate to develop a colorimetric signal.

-

Stopping the reaction and reading the absorbance at 450 nm.

-

-

Data Analysis: Generate a standard curve from the standards of known concentration. Use this curve to calculate the concentration of IL-1β in the experimental samples.

Caspase-1 Activation Assay (Western Blot)

This method detects the activation of caspase-1 by identifying its cleaved p20 subunit in cell supernatants or lysates, confirming the activation of the inflammasome.

Methodology:

-

Cell Stimulation: Prime and stimulate macrophages as described in the ELISA protocol (Section 4.3).

-

Sample Preparation:

-

Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford assay to ensure equal loading.

-

SDS-PAGE and Transfer: Separate 20-30 µg of protein from lysates or the concentrated supernatant proteins by SDS-polyacrylamide gel electrophoresis. Transfer the separated proteins to a PVDF or nitrocellulose membrane.[1]

-

Antibody Incubation:

-

Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour.

-

Incubate the membrane overnight at 4°C with a primary antibody specific for the cleaved p20 subunit of caspase-1. A separate blot can be probed for pro-caspase-1 (~45 kDa) in the lysate.

-

Wash and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system. The presence of a ~20 kDa band in the supernatant is indicative of caspase-1 activation.[27]

Cell Death Quantification (Annexin V/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells following BzATP treatment.

Methodology:

-

Cell Treatment: Culture cells in a 6- or 12-well plate and treat with various concentrations of BzATP for a specified duration (e.g., 1-24 hours).

-

Cell Harvesting: Collect both adherent and floating cells to ensure all dead/dying cells are included in the analysis.

-

Staining: Wash the cells with cold PBS and resuspend them in 1X Annexin V Binding Buffer. Add fluorescently-labeled Annexin V (e.g., Annexin V-FITC) and Propidium Iodide (PI) to the cell suspension.[28]

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Data Analysis: Quantify the cell populations based on their fluorescence:[29][30]

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative (phosphatidylserine has flipped to the outer membrane, but the membrane is still intact).

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive (membrane integrity is lost).

-

References

- 1. Assessing Caspase-1 Activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Mammalian P2X7 receptor pharmacology: comparison of recombinant mouse, rat and human P2X7 receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. An Improved Method for P2X7R Antagonist Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | P2X7 Interactions and Signaling – Making Head or Tail of It [frontiersin.org]

- 5. Targeting the P2X7 receptor signaling pathway: Unlocking therapeutic strategies for autism spectrum disorder - PMC [pmc.ncbi.nlm.nih.gov]

- 6. BzATP Activates Satellite Glial Cells and Increases the Excitability of Dorsal Root Ganglia Neurons In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Protocol for Evaluating In Vivo the Activation of the P2RX7 Immunomodulator - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. biorxiv.org [biorxiv.org]

- 11. iovs.arvojournals.org [iovs.arvojournals.org]

- 12. P2X7 receptor modulation of beta-amyloid- and LPS-induced cytokine secretion from human macrophages and microglia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. A fast and reproducible cell- and 96-well plate-based method for the evaluation of P2X7 receptor activation using YO-PRO-1 fluorescent dye - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Calcium Imaging of Cortical Neurons using Fura-2 AM - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Measurement of [Ca²⁺]i in whole cell suspensions using Fura-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. benchchem.com [benchchem.com]

- 23. Differential requirement for the activation of the inflammasome for processing and release of IL-1β in monocytes and macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 24. stemcell.com [stemcell.com]

- 25. Human IL-1 beta Instant ELISA™ Kit (BMS224INST) - Invitrogen [thermofisher.com]

- 26. benchchem.com [benchchem.com]

- 27. researchgate.net [researchgate.net]

- 28. Quantitation of Apoptosis and Necrosis by Annexin V Binding, Propidium Iodide Uptake, and Flow Cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. medicaljournalssweden.se [medicaljournalssweden.se]

- 30. Quantification of apoptosis and necrosis by flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Species-Specific Potency of BzATP Triethylammonium Salt: A Technical Guide for Researchers

An In-depth Examination of BzATP's Interaction with P2X7 Receptors Across Human, Rat, and Mouse Species for Drug Development and Purinergic Signaling Research.

Introduction

BzATP (2'(3')-O-(4-Benzoylbenzoyl)adenosine-5'-triphosphate) triethylammonium (B8662869) salt is a potent agonist of the P2X7 receptor, a ligand-gated ion channel that plays a crucial role in immunity, inflammation, and neurotransmission. Its superior potency compared to the endogenous agonist, ATP, has established BzATP as an invaluable tool in the study of purinergic signaling. However, the pharmacological effects of BzATP exhibit significant species-specific variations, a critical consideration for researchers in drug development and translational science. This technical guide provides a comprehensive overview of the species-dependent potency of BzATP on human, rat, and mouse P2X7 receptors, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms.

Data Presentation: Species-Specific Potency of BzATP

The potency of BzATP is most commonly quantified by its half-maximal effective concentration (EC50), which represents the concentration of the agonist required to elicit 50% of the maximal response. The following table summarizes the EC50 values for BzATP in activating P2X7 receptors from human, rat, and mouse, as determined by various in vitro assays.

| Species | Assay Type | EC50 (µM) | Reference(s) |

| Human | Calcium Influx | 7 | [1][2] |

| YO-PRO-1 Uptake | ~10-30 | [3] | |

| Electrophysiology | 0.7 | [4] | |

| Rat | Calcium Influx | 3.6 | [1][2][5][6] |

| Electrophysiology | 3.6 ± 0.2 | [7] | |

| YO-PRO-1 Uptake | 0.25 - 3.6 | [8] | |

| Mouse | Calcium Influx | 285 | [1][2][5][6] |

| Electrophysiology | 285 ± 16 | [7] | |

| YO-PRO-1 Uptake | 11.7 | [8] |

Note: EC50 values can vary depending on the specific experimental conditions, cell type, and assay used.

The data clearly indicates a rank order of potency for BzATP, with the rat P2X7 receptor being the most sensitive, followed by the human receptor, and finally the mouse receptor, which is significantly less sensitive. This eighty-fold or even greater difference in potency between rat and mouse receptors is a crucial factor to consider when extrapolating findings from animal models to human physiology.[7]

Experimental Protocols

Accurate determination of BzATP potency relies on robust and well-defined experimental methodologies. Below are detailed protocols for three key assays commonly used to characterize P2X7 receptor activation.

Calcium Influx Assay

This assay measures the rapid increase in intracellular calcium concentration following P2X7 receptor activation.

Methodology:

-

Cell Preparation: Culture cells expressing the P2X7 receptor of interest (e.g., HEK293 cells transfected with the P2X7 gene) in a 96-well, black, clear-bottom plate until they reach the desired confluency.

-

Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's instructions. This typically involves incubating the cells with the dye for 30-60 minutes at 37°C.

-

Washing: Gently wash the cells twice with a physiological buffer (e.g., Hanks' Balanced Salt Solution) to remove any excess extracellular dye.

-

Agonist Addition: Prepare serial dilutions of BzATP triethylammonium salt in the assay buffer. Utilize a fluorescence plate reader equipped with an automated injection system to add the different concentrations of BzATP to the wells.

-

Fluorescence Measurement: Measure the change in fluorescence intensity over time. The peak fluorescence intensity is proportional to the increase in intracellular calcium concentration.

-

Data Analysis: Plot the peak fluorescence intensity against the corresponding BzATP concentration to generate a dose-response curve. From this curve, calculate the EC50 value using non-linear regression analysis.

YO-PRO-1 Uptake Assay (Pore Formation Assay)

This assay assesses the formation of the large membrane pore, a hallmark of sustained P2X7 receptor activation, by measuring the uptake of the fluorescent dye YO-PRO-1, which is normally impermeable to the cell membrane.

Methodology:

-

Cell Seeding: Seed cells expressing the P2X7 receptor in a 96-well plate and allow them to adhere and grow.

-

Assay Buffer Preparation: Prepare an assay buffer containing YO-PRO-1 iodide at a final concentration of 1-5 µM.

-

Agonist Treatment: Add varying concentrations of BzATP to the wells. It is essential to include a negative control (buffer only) and a positive control for maximal uptake if available.

-

Incubation: Incubate the plate for a defined period, typically 15-60 minutes, at 37°C. The duration of incubation is critical as pore formation is a slower process than the initial ion flux.

-

Fluorescence Reading: Measure the fluorescence of the intracellular YO-PRO-1 using a fluorescence plate reader. The fluorescence of YO-PRO-1 increases significantly upon binding to nucleic acids within the cell.

-

Data Analysis: Generate a dose-response curve by plotting the fluorescence intensity against the BzATP concentration to determine the EC50 for pore formation.

Whole-Cell Patch-Clamp Electrophysiology

This technique provides a direct and highly quantitative measure of the ion channel activity of the P2X7 receptor.

Methodology:

-

Cell Preparation: Prepare cells expressing the P2X7 receptor on glass coverslips suitable for microscopy.